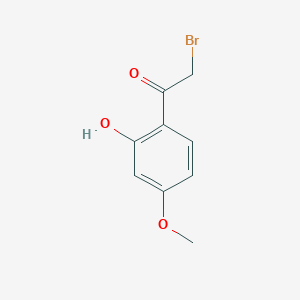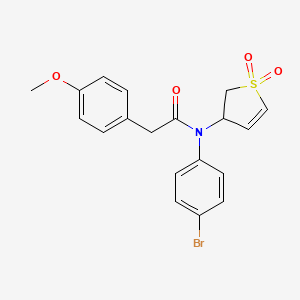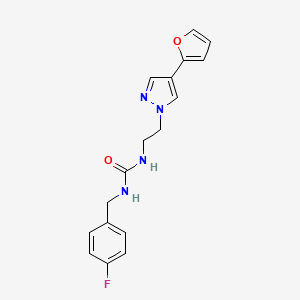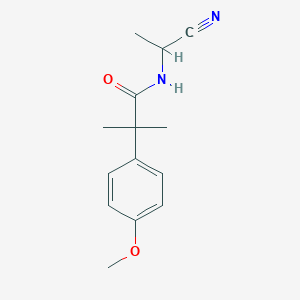
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as CEM-15, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound belongs to the class of N-acylpropanamides and has a molecular weight of 277.36 g/mol.
Mécanisme D'action
The mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is not yet fully understood. However, it has been suggested that N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide inhibits the activity of the proteasome, a cellular complex that is responsible for breaking down proteins. By inhibiting the proteasome, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide may prevent the degradation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to enhance the effectiveness of other anticancer drugs when used in combination with them.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is complex and may be difficult to reproduce in other labs.
Orientations Futures
There are several future directions for research on N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. One area of focus is the development of more efficient synthesis methods for N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide and its potential side effects. Another area of interest is the use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in the treatment of other diseases, such as inflammatory diseases, should be explored.
Méthodes De Synthèse
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide can be synthesized by reacting 4-methoxybenzylamine with 2-methyl-2-oxazoline to obtain N-(4-methoxybenzyl)-2-methyl-2-oxazoline. This intermediate is then reacted with acrylonitrile to form N-(4-methoxybenzyl)-2-methyl-2-oxazoline-2-carbonitrile, which is further reacted with acetic anhydride to obtain N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(9-15)16-13(17)14(2,3)11-5-7-12(18-4)8-6-11/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHBPRNORDQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

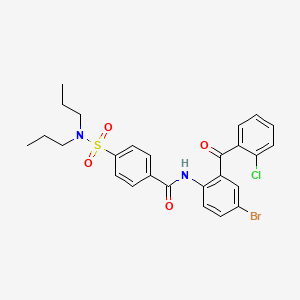
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
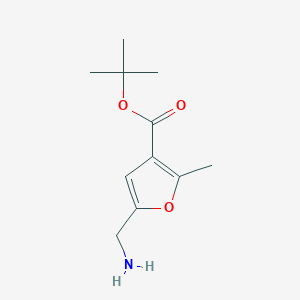
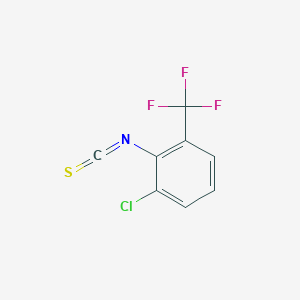
![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

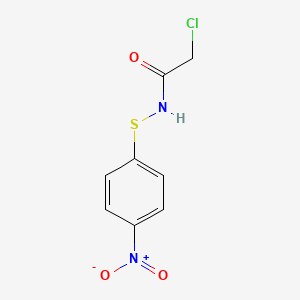

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
